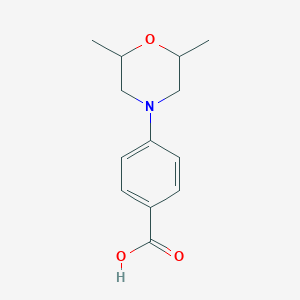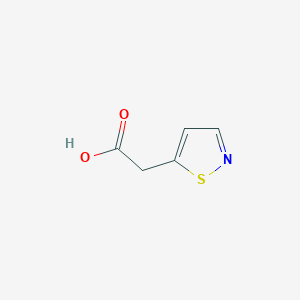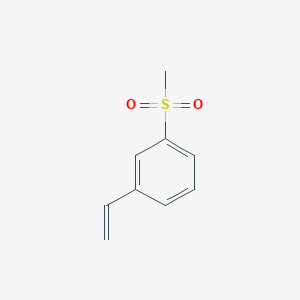![molecular formula C14H22N2O3 B3374671 Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate CAS No. 1030181-52-2](/img/structure/B3374671.png)
Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate, also known as TPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPC is a piperidine derivative that has been synthesized through a multistep process, and its unique chemical structure has made it a promising candidate for further investigation.
Mecanismo De Acción
Target of Action
The primary targets of “Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate” are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other carbamoyl compounds, it may interact with its targets by forming covalent bonds, leading to changes in the targets’ function .
Pharmacokinetics
Its piperidine moiety may undergo metabolic transformations, affecting its overall pharmacokinetics .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, its stability may be affected by storage conditions, as suggested by the recommended storage temperature of 2-8°C .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate is its ability to selectively inhibit specific enzymes, making it a valuable tool for studying their functions and interactions. However, this compound's complex synthesis process and low yield can make it challenging to obtain in large quantities, limiting its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate, including:
1. Investigation of its potential as a therapeutic agent for the treatment of Alzheimer's disease and other neurodegenerative disorders.
2. Development of new synthetic methods to improve the yield and efficiency of this compound synthesis.
3. Exploration of the structure-activity relationship of this compound and its analogs to identify more potent and selective inhibitors of target enzymes.
4. Investigation of the potential of this compound as a tool for studying the role of cholinergic neurotransmission in various physiological and pathological processes.
5. Evaluation of the safety and toxicity of this compound in animal models to assess its potential for clinical use.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various scientific fields. Its ability to selectively inhibit specific enzymes, improve cognitive function, and reduce inflammation and oxidative stress make it a valuable tool for studying the underlying mechanisms of various diseases. Further research is needed to fully understand its potential and limitations and to explore new avenues for its use in scientific research.
Aplicaciones Científicas De Investigación
Tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. One of the primary areas of interest is its ability to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
tert-butyl 4-(prop-2-ynylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-5-8-15-12(17)11-6-9-16(10-7-11)13(18)19-14(2,3)4/h1,11H,6-10H2,2-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNQIICDAJZIHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1030181-52-2 | |
| Record name | tert-butyl 4-[(prop-2-yn-1-yl)carbamoyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-fluoro-N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B3374594.png)
![1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3374601.png)



![1,2-difluoro-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3374628.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 2-cyclopropyl-](/img/structure/B3374648.png)





